Technical Characterization and Synthetic Utility of Nitro-Formyl-Benzoic Acids (C8H5NO5)
Executive Summary & Molecular Identity The molecular formula C8H5NO5 corresponds to a specific class of highly functionalized aromatic building blocks: Nitro-Formyl-Benzoic Acids . These compounds are critical intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Identity
The molecular formula C8H5NO5 corresponds to a specific class of highly functionalized aromatic building blocks: Nitro-Formyl-Benzoic Acids . These compounds are critical intermediates in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors, isoindolinone-based pharmacophores, and novel antimicrobial agents.
While multiple positional isomers exist, the most chemically significant variant in drug development is 2-Formyl-5-nitrobenzoic acid (and its tautomers), due to its ability to undergo cyclization reactions to form heterocycles.
Physicochemical Core Data
Property
Value
Technical Note
Molecular Formula
C8H5NO5
High Degree of Unsaturation (DoU = 7)
Molecular Weight
195.13 g/mol
Average mass for stoichiometry
Monoisotopic Mass
195.0168 Da
For High-Res MS (HRMS) identification
Exact Mass
195.017 Da
expected at 196.024
Physical State
Pale yellow solid
Often hygroscopic; light-sensitive
Solubility
DMSO, MeOH, DMF
Poor in non-polar solvents; pH-dependent in water
Positional Isomerism Landscape
Researchers must distinguish between isomers, as their reactivity profiles differ drastically based on the relative positioning of the aldehyde (-CHO) and carboxylic acid (-COOH) groups.
Isomer Name
CAS Registry
Structural Feature
Key Application
2-Formyl-5-nitrobenzoic acid
7464-91-7
Ortho-positioned acid/aldehyde
Precursor to isoindolinones; exhibits ring-chain tautomerism.
3-Formyl-4-nitrobenzoic acid
1092931-93-5
Para-nitro/acid relationship
Linker chemistry; non-cyclizing aldehyde.
5-Formyl-2-nitrobenzoic acid
1289007-91-5
Ortho-nitro/acid
Used in reductive aminations where steric bulk is required.[1]
3-Formyl-5-nitrobenzoic acid
98434-08-3
Meta-substituted
Rigid scaffold for MOFs (Metal-Organic Frameworks).
Structural Dynamics: The Tautomerism Challenge
For scientists working with 2-Formyl-5-nitrobenzoic acid , standard characterization often yields confusing results. This is due to Ring-Chain Tautomerism , a phenomenon where the molecule exists in equilibrium between an acyclic aldehyde and a cyclic lactol (hydroxyphthalide).[2]
Mechanism of Cyclization
The proximity of the carboxylic acid (nucleophile) to the aldehyde (electrophile) facilitates intramolecular attack, forming a 5-membered lactol ring.
Open Form: Free aldehyde (-CHO) and acid (-COOH). Reactive to oxidation.
Cyclic Form: 3-hydroxy-6-nitrophthalide. Masked aldehyde. More stable in solid state.
Implication for Analysis:
NMR: In
, you may observe a diminished or broadened aldehyde proton signal (~10 ppm) and the appearance of a lactol proton (~6.5-7.0 ppm), depending on solvent polarity and water content.
Reactivity: Reactions requiring the free aldehyde (e.g., reductive amination) may have an induction period as the ring opens.
Figure 1: Ring-chain tautomerism equilibrium critical for interpreting NMR spectra of ortho-formyl benzoic acids.
Analytical Characterization Protocols
To validate the identity of C8H5NO5, the following multi-modal approach is required to rule out degradation (oxidation to dicarboxylic acid) and confirm isomer identity.
High-Performance Liquid Chromatography (HPLC)
The acidity of the molecule requires buffering to prevent peak tailing.
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorbance).
Retention Logic: The aldehyde is less polar than the corresponding dicarboxylic acid oxidation product (Nitroterephthalic acid), which will elute earlier.
Nuclear Magnetic Resonance (NMR)
Protocol for 2-Formyl-5-nitrobenzoic acid:
Solvent: Use
(favors open form slightly more than ).
Key Signals:
10.2-10.4 ppm (s, 1H): Aldehyde proton (indicates open form).
The primary value of C8H5NO5 lies in its ability to act as a "bifunctional handle." The nitro group serves as a masked amine, while the aldehyde/acid pair serves as a heterocycle generator.
Workflow: Synthesis of Isoindolinones
One of the most common applications is the reaction with primary amines to form isoindolinones (phthalimidines).
Condensation: The amine attacks the aldehyde (or lactol) to form a Schiff base/iminium intermediate.
Reduction: If a reducing agent (
) is present, it forms the amine.
Cyclization: Spontaneous intramolecular amidation occurs between the secondary amine and the carboxylic acid.
Figure 2: Synthetic pathway from C8H5NO5 to pharmacologically active isoindolinone scaffolds.
Handling & Stability Precautions
Oxidation Risk: Aldehydes oxidize to carboxylic acids (C8H5NO6) upon air exposure. Store under Argon/Nitrogen at -20°C.
Safety: Nitroaromatics are potentially explosive if heated under confinement. Do not distill to dryness.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 343685, 2-Formyl-5-nitrobenzoic acid. Retrieved from [Link]
Askew, B. C., et al. (1987).Ring-chain tautomerism in 2-formylbenzoic acids. Journal of the American Chemical Society. (Contextual grounding for lactol mechanism).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Nitro-substituted hydroxyisophthalaldehydes, particularly 5-nitro-2-hydroxyisophthalaldehyde , represent a critical scaffold in medicinal chemistry and materials science. Functioning as "privileged structures," these compounds serve as high-reactivity precursors for compartmentalized Schiff base ligands, Metal-Organic Frameworks (MOFs), and antimicrobial agents.
This guide provides a rigorous technical analysis of their physicochemical properties, driven by the electron-withdrawing nature of the nitro group and the structural rigidity imposed by intramolecular hydrogen bonding. It is designed for researchers requiring actionable data on synthesis, characterization, and handling of these sensitive intermediates.
Structural Dynamics & Electronic Effects
The introduction of a nitro (-NO2) group onto the hydroxyisophthalaldehyde core fundamentally alters the molecule's electronic landscape. Understanding these effects is prerequisite to predicting solubility, reactivity, and spectral behavior.
The Hammett Effect & Acidity
In 2-hydroxy-5-nitroisophthalaldehyde , the nitro group at the 5-position is para to the hydroxyl group. The strong electron-withdrawing character (Hammett constant
) significantly stabilizes the phenoxide anion via resonance.
Acidity (pKa): While unsubstituted phenols have a pKa
10, the 5-nitro derivative exhibits a pKa typically in the range of 6.0 – 7.5 . This increased acidity makes the hydroxyl proton highly exchangeable and sensitive to basic conditions.
Intramolecular Hydrogen Bonding: A strong intramolecular H-bond exists between the phenolic -OH and the adjacent carbonyl oxygen of the aldehyde group. This "locks" the conformation, reducing rotational freedom and effectively lowering the compound's polarity in non-polar solvents.
Tautomerism and Resonance
The molecule exists in equilibrium heavily favored toward the enol form due to aromatic stabilization, but the nitro group enhances the contribution of quinoid resonance structures, leading to colored (yellow/orange) species.
Figure 1: Mechanistic flow of electronic effects. The nitro group pulls electron density (red), increasing the acidity of the hydroxyl group (blue), while the aldehyde (yellow) is locked via H-bonding.
Physicochemical Parameters
The following data aggregates experimental observations and high-confidence predictive models for 2-hydroxy-5-nitroisophthalaldehyde .
Property
Value / Range
Technical Note
Molecular Formula
C₈H₅NO₅
MW: 195.13 g/mol
Physical State
Yellow to Orange Crystalline Powder
Color intensity correlates with purity and hydration state.
Melting Point
122°C – 130°C (Range)
Note: Values vary by specific isomer and solvate formation. Dicarbaldehydes often melt higher than mono-aldehydes (e.g., 5-nitrosalicylaldehyde MP 126°C).
Solubility (High)
DMSO, DMF, Acetone, Ethyl Acetate
Soluble in polar aprotic solvents.
Solubility (Low)
Water, Hexane, Diethyl Ether
Poor water solubility due to intramolecular H-bonding masking the polar -OH.
pKa (Predicted)
6.2 ± 0.5
significantly more acidic than phenol (pKa 10).
LogP
~0.9 - 1.3
Moderate lipophilicity allows membrane permeability in drug applications.
Spectroscopic Characterization
Accurate identification relies on recognizing specific shifts caused by the nitro group.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆):
Aldehyde (-CHO): Singlet,
10.0 – 10.5 ppm.
Aromatic (Ar-H): The nitro group deshields adjacent protons. Expect a singlet (or tight coupling) at
ν(O-H): Broad band at 3100–3400 cm⁻¹ (often weak/broad due to chelation).
ν(C=O): Strong peak at 1660–1690 cm⁻¹. (Shifted slightly lower than typical aldehydes due to conjugation).
ν(NO₂): Asymmetric stretch at ~1530 cm⁻¹; Symmetric stretch at ~1350 cm⁻¹.
UV-Visible Spectroscopy
Bathochromic Shift: The nitro group causes a "red shift." While unsubstituted hydroxyisophthalaldehyde absorbs in the UV, the 5-nitro derivative exhibits a tail into the visible region (400–450 nm), responsible for its yellow color.
Base Effect: Addition of NaOH causes a hyperchromic shift and deep yellow/orange color change due to phenoxide formation.
Experimental Protocol: Synthesis & Purification
Safety Warning: Nitro compounds can be energetic. Nitration reactions are highly exothermic. Perform all steps in a fume hood behind a blast shield.
Protocol: Nitration of Isophthalaldehyde Precursor
This workflow describes the introduction of the nitro group.
Dissolution: Dissolve the substrate in concentrated H₂SO₄ at 0–5°C.
Nitration: Add fuming HNO₃ dropwise. Critical: Maintain temperature < 10°C to prevent over-oxidation of aldehyde groups (if present) or thermal runaway.
Quenching: Pour the reaction mixture over crushed ice. The nitro-substituted product will precipitate as a solid.
Filtration: Vacuum filter the precipitate. Wash with cold water until filtrate is neutral (pH 7).
Purification (Recrystallization)
Impurities (isomers, mono-nitrated species) significantly affect melting point data.
Solvent: Ethanol/Water (9:1) or Glacial Acetic Acid.
Method: Dissolve crude solid in boiling solvent. Hot filter to remove insolubles. Allow to cool slowly to room temperature, then 4°C.
Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:1).
Figure 2: Step-by-step synthesis and purification workflow emphasizing temperature control.
Applications in Drug Discovery
The "drug development" audience must recognize this compound not just as a chemical curiosity, but as a linchpin intermediate .
Compartmentalized Schiff Bases: The two aldehyde groups allow for the condensation with two equivalents of amines (or diamines), creating macrocyclic ligands. The nitro group tunes the electron density of the metal center in resulting complexes (e.g., Cu(II), Zn(II)), directly influencing catalytic or antimicrobial activity.
Antimicrobial Agents: Nitro-substituted Schiff bases have shown enhanced efficacy against S. aureus and E. coli compared to their non-nitro analogues, attributed to the ability of the nitro group to facilitate reduction mechanisms within bacterial cells.
MOF Linkers: The rigid geometry and distinct binding sites (OH, CHO, NO2) make it an ideal linker for functionalized Metal-Organic Frameworks used in drug delivery systems.
References
PubChem. (2025).[1][2] 2-Hydroxy-5-nitroisophthalaldehyde Compound Summary. National Library of Medicine. [Link]
Mao, Z., et al. (2020).[3] Continuous synthesis method of 5-nitroisophthalic acid. CN Patent 111995524A.[3]
Reusch, W. (2013). Virtual Textbook of Organic Chemistry: NMR Spectroscopy. Michigan State University.[4] [Link]
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]
Sourcing and Validating 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde: A Technical Guide
The following technical guide details the procurement, validation, and handling of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (CAS 70310-96-2), a specialized nitro-functionalized aromatic building block.[1] Part 1: Chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the procurement, validation, and handling of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (CAS 70310-96-2), a specialized nitro-functionalized aromatic building block.[1]
Part 1: Chemical Identity & Strategic Relevance
Before initiating procurement, it is critical to distinguish this specific isomer from its more common regioisomers (e.g., 2-hydroxy-5-nitroisophthalaldehyde).[1] This compound is a high-value intermediate used in the synthesis of Near-Infrared (NIR) fluorescent probes , Xanthine Oxidase inhibitors , and functionalized Covalent Organic Frameworks (COFs) where the nitro group serves as a handle for post-synthetic modification.[1]
Chemical Specifications (Research Grade)
Parameter
Specification
Notes
Chemical Name
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde
Also known as 4-Hydroxy-5-nitroisophthalaldehyde
CAS Number
70310-96-2
Critical:[1][2][3] Do not confuse with CAS 137605-43-7 (2-Hydroxy isomer)
Molecular Formula
C₈H₅NO₅
Molecular Weight
195.13 g/mol
Structure
1,3-Diformyl, 4-Hydroxy, 5-Nitro
Asymmetric substitution pattern
Purity Grade
≥ 95.0% (HPLC)
Higher purity (>98%) is rare and often requires custom recrystallization
Appearance
Yellow to Orange Powder
Color deepens with oxidation or impurities
Solubility
DMSO, DMF, warm Ethanol
Poor solubility in water and non-polar solvents
Structural Criticality
The "4-Hydroxy" position (ortho to one aldehyde, para to the other) creates a specific electronic environment distinct from the symmetric "2-Hydroxy" isomer.[1]
Reactivity: The hydroxyl group at position 4 forms an intramolecular hydrogen bond with the aldehyde at position 3, stabilizing the molecule but leaving the aldehyde at position 1 more reactive for condensation.
Nitro Group: Located at position 5, it strongly withdraws electrons, increasing the acidity of the phenolic proton and activating the ring for nucleophilic aromatic substitution (SNAr) under harsh conditions.[1]
Part 2: Strategic Sourcing & Procurement
This compound is not a commodity chemical; it is a Fine Chemical Building Block . Availability fluctuates, and "Research Grade" often implies a purity of 95%, which may contain specific precursors.
Procurement Decision Matrix
Figure 1: Decision matrix for sourcing. Due to the specific isomerism, catalog availability is lower than the non-nitro parent.[1]
Recommended Suppliers
Primary Tier: Combi-Blocks, Bide Pharm, AA Blocks (Specialists in heterocyclic/aromatic building blocks).[1]
Secondary Tier: Sigma-Aldrich (often re-sells from primary tier with higher markup).
Red Flag: If a supplier offers >99% purity at a low price, suspect the wrong isomer (e.g., the cheaper 4-hydroxyisophthalaldehyde parent).[1]
Part 3: Quality Control & Validation Protocols
Upon receipt, you must validate the identity. The primary risk is receiving the non-nitrated parent (CAS 3328-70-9) or the 2-hydroxy isomer.[1]
Identity Verification (¹H NMR)
The proton NMR spectrum is the definitive fingerprint.
Solvent: DMSO-d₆ (CDCl₃ solubility may be insufficient).
Key Signals (Expected):
Aldehydes (-CHO): Two distinct singlets around 10.0 - 10.5 ppm . Since the molecule is asymmetric, these protons are not equivalent.
Aromatic Protons: Two distinct singlets (or meta-coupled doublets) in the aromatic region (8.0 - 9.0 ppm ).
Note: The parent compound (4-hydroxyisophthalaldehyde) has three aromatic protons. The disappearance of one aromatic signal confirms nitration.
Phenolic -OH: A broad singlet, typically desielded to 11.0 - 12.0 ppm due to the electron-withdrawing nitro group and H-bonding.[1]
Purity Analysis (HPLC)
Run a gradient method to detect unreacted starting material.
Acceptance Criteria: Main peak area > 95%. Major impurity is likely 4-hydroxyisophthalaldehyde (elutes earlier due to lack of nitro group).
Part 4: Handling & Storage
Nitro-aldehydes are reactive and sensitive to oxidation.
Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Aldehydes slowly oxidize to carboxylic acids in air.
Light Sensitivity: Protect from light (amber vials). Nitro compounds can undergo photochemical degradation.
Safety:
Nitro Group: Potential explosion hazard if heated under confinement or subjected to shock (though low risk for this specific derivative).
Toxicity: Treat as a potential sensitizer and mutagen. Use full PPE (gloves, fume hood).
Part 5: Applications & Synthetic Utility
Pathway: Fluorescent Probe Synthesis
This compound is a precursor for "Turn-On" probes. The aldehyde groups condense with indolium or pyridinium salts to form extended π-conjugated systems.
Figure 2: Logic flow for using this compound in activatable fluorescent probes.[1] The nitro group acts as a fluorescence quencher until reduced.
Covalent Organic Frameworks (COFs)
While less common than the symmetric 2-hydroxy isomer, the 4-hydroxy isomer introduces asymmetry into the COF pore.[1]
Reaction: Schiff-base condensation with diamines (e.g., hydrazine, phenylenediamine).[1]
Function: The nitro group points into the pore, allowing for post-synthetic reduction to amines for CO₂ capture or catalysis.
References
Chemical Identity & CAS: PubChem. 2-Hydroxy-5-nitroisophthalaldehyde (Isomer Comparison). National Library of Medicine. Available at: [Link] (Note: Used for structural comparison of isomers).
Synthesis Protocol: "Synthesis of new representatives of 11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-b]pyridines." RSC Advances, Royal Society of Chemistry. (Cites preparation of 4-hydroxy-5-nitroisophthalaldehyde). Available at: [Link]
Application (Xanthine Oxidase): "Small molecule xanthine oxidase inhibitors and methods of use." US Patent US9610257B2.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Hydroxy-5-nitroisophthalaldehyde suppliers and price
Content Type: In-depth Technical Guide
Executive Summary
4-Hydroxy-5-nitroisophthalaldehyde (CAS: 70310-96-2) is a specialized aromatic building block critical for the synthesis of fused heterocyclic systems and next-generation hemoglobin modulators (e.g., Voxelotor analogs).[1][2][3][4] Due to its specific substitution pattern—combining an electron-donating hydroxyl group with strongly electron-withdrawing nitro and formyl groups—it exhibits unique reactivity but suffers from limited commercial availability and high unit costs.
This guide provides a dual-track strategy for researchers: a Procurement Protocol for sourcing high-purity commercial stock and a Synthesis Protocol for in-house production when commercial lead times or costs are prohibitive.
Appearance: Typically a yellow to orange crystalline solid.
Solubility: Soluble in DMSO, DMF, and warm ethyl acetate; sparingly soluble in water.
Commercial Sourcing Landscape
The market for this compound is characterized by low liquidity and high volatility . It is not a commodity chemical but a "made-to-order" intermediate.
Representative Supplier Tiers:
Supplier Type
Examples
Typical Purity
Est. Lead Time
Price Estimate (USD)
Tier 1: Global Aggregators
BLD Pharm, Bidepharm
95-97%
2-3 Weeks (Stock)
$350 - $450 / gram
Tier 2: Catalog Vendors
Sigma-Aldrich (Custom), TCI
>98%
4-8 Weeks (Backorder)
$500+ / gram
Tier 3: Custom Synthesis
WuXi AppTec, ChemPartner
>99%
8-12 Weeks
$5,000+ / kg (FTE basis)
Critical Insight: The high price per gram ($300+) suggests that for requirements exceeding 5 grams , in-house synthesis becomes the economically dominant strategy, provided you have standard fume hood capabilities.
Part 2: Technical Deep Dive – The "Make vs. Buy" Decision
To determine the optimal path, researchers should utilize the following decision logic.
Figure 1: Decision matrix for sourcing 4-Hydroxy-5-nitroisophthalaldehyde based on scale and resource availability.
Part 3: In-House Synthesis Protocol (The "Make" Option)
If commercial sourcing is rejected, the following protocol offers a robust, self-validating method for synthesizing the target from 4-Hydroxyisophthalaldehyde (CAS 3328-70-9).
Mechanistic Rationale
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .
Directing Groups: The substrate has two formyl groups (-CHO, meta-directors) and one hydroxyl group (-OH, ortho/para-director).
Regioselectivity: The -OH group strongly activates the ring. Positions ortho to the -OH are favored.
Position 3 is blocked by a formyl group.
Position 5 is open and activated by the -OH (ortho) and consistent with the meta-direction of the formyl groups.
Result: Nitration occurs almost exclusively at Position 5.
Dissolution: In a 50 mL round-bottom flask, dissolve 1.50 g of 4-Hydroxyisophthalaldehyde in 10 mL of conc. H₂SO₄.[6] Cool to 0–5°C in an ice bath. Note: The solution may turn dark orange; this is normal.
Nitration: Dropwise add the nitrating agent (mixed acid or KNO₃ dissolved in H₂SO₄) over 30 minutes. Maintain temperature <10°C to prevent oxidation of the aldehyde groups.
Monitoring (Self-Validating Step): After 1 hour, perform a TLC (Ethyl Acetate:Hexane 1:1).
Success Criteria: Disappearance of the starting material spot (Rf ~0.6) and appearance of a new, more polar yellow spot (Rf ~0.4).
Quench: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
Isolation: Filter the solid, wash with cold water (3 x 20 mL) until the filtrate is neutral pH.
Purification: Recrystallize from Ethanol/Water or Acetic Acid if purity is <95%.
Part 4: Quality Assurance & Analytical Specifications
Whether purchased or synthesized, the compound must be validated before use in downstream applications.
Diagnostic H-NMR (DMSO-d₆)
The proton NMR spectrum provides a definitive "fingerprint" for the 4-hydroxy-5-nitro substitution pattern.
Chemical Shift (δ)
Multiplicity
Integration
Assignment
Structural Insight
11.5 - 12.0 ppm
Broad Singlet
1H
-OH
Phenolic proton (deshielded by H-bonding)
10.2 - 10.4 ppm
Singlet
1H
-CHO (C1)
Formyl group
9.8 - 10.0 ppm
Singlet
1H
-CHO (C3)
Formyl group
8.5 - 8.8 ppm
Singlet
1H
Ar-H (C6)
Aromatic proton between -NO₂ and -CHO
8.1 - 8.3 ppm
Singlet
1H
Ar-H (C2)
Aromatic proton between two -CHO groups
Validation Check: If you see doublets in the aromatic region (J ~8 Hz), you have likely nitrated the wrong position or have starting material remaining. The target molecule possesses isolated aromatic protons, which must appear as singlets .
Storage & Stability
Condition: Store at -20°C under Argon/Nitrogen.
Stability: Aldehydes are prone to air oxidation to carboxylic acids.
Safety: As a nitro-aromatic, the compound is potentially shock-sensitive if dry and impure. Handle with standard energetic material precautions.
References
PubChem. (2025).[7] Compound Summary: 4-Hydroxyisophthalaldehyde (CAS 3328-70-9).[8][7] National Library of Medicine. [Link]
Organic Syntheses. (1928). Nitration of substituted benzaldehydes.[9][6][10][11] Coll. Vol. 2, p. 441. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Analysis & Retrosynthetic Logic
Objective: To synthesize 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (Target 4 ) starting exclusively from isophthalaldehyde (Compound 1 ).
The Challenge:
Direct functionalization of isophthalaldehyde to the target is chemically non-viable due to electronic mismatching.
Deactivation: The two formyl groups (-CHO) on isophthalaldehyde strongly deactivate the ring toward electrophilic aromatic substitution (EAS), directing incoming electrophiles to the meta position (C5).
Regiochemistry: While direct nitration yields 5-nitroisophthalaldehyde easily, introducing the hydroxyl group at C4 (ortho to one aldehyde, para to the other) is difficult on a deactivated ring. Nucleophilic aromatic substitution (
) requires a leaving group at C4, which is absent.
The Solution: Directed Protection-Activation Strategy
To access the C4 position, we must invert the electronic properties of the ring.
Step 1 (Protection): Convert electron-withdrawing formyl groups into electron-donating acetals. This activates the ring and directs ortho/para.
Step 2 (Regioselective Bromination): Exploiting the steric hindrance at C2 (between the acetals), bromination occurs selectively at C4 (ortho to one acetal, para to the other).
Step 3 (Lithiation-Oxidation): Lithium-halogen exchange followed by boronation and oxidation installs the phenol (hydroxyl) group.
Step 4 (Nitration): With the strong ortho-directing hydroxyl group installed, nitration proceeds selectively to C5.
Reaction Workflow (Graphviz Visualization)
Caption: Figure 1. Four-stage synthetic pathway leveraging acetal protection to direct regioselective C4-functionalization followed by C5-nitration.
Detailed Experimental Protocols
Phase 1: Protection & Activation
Transformation: Isophthalaldehyde (1 )
Isophthalaldehyde bis(diethyl acetal) (2 )
Rationale: Acetals are weak activators and ortho/para directors, unlike the meta-directing formyl groups.
Add triethyl orthoformate (25.0 mL, 150 mmol) and a catalytic amount of p-TsOH (0.5 g).
Reflux for 4 hours under nitrogen. Monitor by TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.
Cool to room temperature (RT) and quench with saturated NaHCO3 solution (50 mL).
Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
Yield: Expect >90% as a colorless oil. Use directly in the next step.
Phase 2: Regioselective Bromination
Transformation: Compound (2 )
4-Bromoisophthalaldehyde bis(diethyl acetal) (3 )
Rationale: The C2 position (between acetals) is sterically crowded. The C4 position is electronically reinforced (ortho to one acetal, para to the other) and sterically accessible.
Purification: Flash chromatography (Hexane/EtOAc) may be required to separate minor isomers, though C4-selectivity is typically high (>85%).
Phase 3: Hydroxylation (The "Masked" Phenol)
Transformation: Compound (3 )
4-Hydroxyisophthalaldehyde (4 )
Rationale: Lithium-halogen exchange generates the aryllithium species at C4, which traps borate. Oxidation converts the C-B bond to C-O. Acid workup deprotects the aldehydes simultaneously.
Nitration Risks: The nitration of benzaldehydes can lead to oxidation byproducts (benzoic acids). If yield is low, ensure the temperature remains <5°C and add urea to the nitric acid to scavenge nitrous acid (
).
Lithiation Hazards: n-BuLi is pyrophoric. Ensure strictly anhydrous conditions. If the lithiation step fails (low yield), use t-BuLi (2 eq) at -78°C to ensure complete Lithium-Halogen exchange.
Alternative Route (Commercial): If the "starting from isophthalaldehyde" constraint is removed, purchasing 4-hydroxyisophthalaldehyde (CAS 3328-70-9) allows you to skip Phases 1-3, proceeding directly to Phase 4.
References
Preparation of 4-hydroxyisophthalaldehyde via modified Duff reaction: Anderson, A. "A Convenient One-Step Synthesis of 2-Hydroxy-1,3,5-Benzenetricarbaldehyde." Synthetic Communications, 30(1), 2000, 3227–3232. Link
Synthesis of 4-substituted-ortho-phthalaldehyde analogues (Methodology basis): El Alami, M., et al. "Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks." Beilstein Journal of Organic Chemistry, 15, 2019, 721–726.[2] Link
Nitration of 4-hydroxyisophthalaldehyde (Target Synthesis): Supporting Information for "Synthesis of new representatives of 11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-b]pyridines", RSC Advances, 2011. (Citing: Journal of Heterocyclic Chemistry, 46, 2009, 1309). Link
Lithiation of Acetals (General Protocol): Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 1990, 879–933. Link
Application Note: Protocol for Regioselective Nitration of 4-Hydroxyisophthalaldehyde
Executive Summary & Mechanistic Rationale This application note details the protocol for the regioselective nitration of 4-hydroxyisophthalaldehyde (4-hydroxy-1,3-benzenedicarboxaldehyde). The synthesis targets the C5 po...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Rationale
This application note details the protocol for the regioselective nitration of 4-hydroxyisophthalaldehyde (4-hydroxy-1,3-benzenedicarboxaldehyde). The synthesis targets the C5 position , yielding 4-hydroxy-5-nitroisophthalaldehyde.
Mechanistic Insight: The "Cooperative Directing" Effect
Success in this synthesis relies on exploiting the cooperative directing effects of the substituents on the benzene ring.
4-OH Group (Activator): A strong ortho/para director. The C1 (para) and C3 (ortho) positions are blocked by aldehyde groups. This leaves C5 as the sole electronically activated position accessible for electrophilic attack.
1-CHO & 3-CHO Groups (Deactivators): Strong meta directors.
The CHO at C1 directs to C3 (blocked) and C5 .
The CHO at C3 directs to C1 (blocked) and C5 .
Conclusion: All three functional groups cooperatively direct the incoming nitronium ion (
) to the C5 position. This thermodynamic alignment allows for the use of milder nitration conditions, thereby preserving the oxidation-sensitive aldehyde moieties.
Reaction Pathway Diagram
Caption: Mechanistic pathway showing cooperative directing effects leading to C5 nitration and potential oxidation risks.[1][2]
Safety & Pre-requisites
Hazard Analysis
Nitric Acid (HNO₃): Strong oxidizer and corrosive. Contact with organic solvents (acetone, ethers) can be explosive.
Exotherm Control: The nitration of phenols is highly exothermic. Runaway reactions can lead to "fume-offs." Temperature control is critical.
Nitrous Fumes: The reaction may evolve
gases. All operations must be performed in a functioning fume hood.
Reagents & Equipment
Reagent
Grade
Role
4-Hydroxyisophthalaldehyde
>97%
Substrate
Nitric Acid (70%)
ACS Reagent
Electrophile Source
Glacial Acetic Acid
>99.7%
Solvent/Moderator
Urea
Reagent Grade
NOx Scavenger (Optional)
Ice/Water
Distilled
Quenching Medium
Experimental Protocol
Two methods are provided. Method A is the standard laboratory protocol balancing yield and speed. Method B is a milder, "Green Chemistry" variant using Calcium Nitrate, recommended if the substrate supply is limited or high purity is required without chromatography.
Method A: Standard Nitration (HNO₃/AcOH)
Rationale: Acetic acid is used as the solvent to moderate the activity of the nitronium ion and improve the solubility of the dialdehyde, preventing the harsh oxidation associated with aqueous mixed acids (
).
Step-by-Step Procedure:
Preparation of Substrate Solution:
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.50 g (10 mmol) of 4-hydroxyisophthalaldehyde in 15 mL of Glacial Acetic Acid .
Note: Gentle warming (30-40°C) may be required to fully dissolve the solid. Ensure the solution returns to room temperature before proceeding.
Thermal Equilibration:
Place the RBF in an ice-salt bath.[3] Cool the solution to 0–5°C .
Critical: Monitor internal temperature with a thermometer or thermocouple.
Addition of Nitrating Agent:
Prepare a solution of 0.70 mL Nitric Acid (70%, ~11 mmol) in 2 mL Glacial Acetic Acid .
Add this mixture dropwise to the stirring substrate solution over 20 minutes.
Control Point: Do not allow the temperature to exceed 10°C .[3][4] Higher temperatures promote the oxidation of aldehyde groups to carboxylic acids.
Reaction Phase:
Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour .
Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) and stir for an additional 2 hours .
Monitoring: Check progress via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The product will appear as a bright yellow spot (lower
than starting material due to increased polarity).
Quenching & Isolation:
Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring.
A yellow precipitate will form immediately. Stir for 15 minutes to ensure full precipitation.
Filter the solid using a Buchner funnel.[5] Wash the cake with 3 x 20 mL cold water to remove residual acid.
Purification:
Recrystallize the crude yellow solid from hot Ethanol or Acetic Acid/Water (1:1) .
species in situ under near-neutral conditions, significantly reducing the risk of aldehyde oxidation.
Dissolution: Dissolve 1.50 g (10 mmol) 4-hydroxyisophthalaldehyde in 20 mL Glacial Acetic Acid .
Reagent Addition: Add 1.64 g (10 mmol) Calcium Nitrate (
) .
Reaction: Heat the mixture to 60°C for 4-6 hours. (Note: The milder reagent requires thermal activation).
Workup: Pour into ice water. The calcium salts are water-soluble; the organic nitro-product will precipitate. Filter and wash as in Method A.
Workflow Visualization
Caption: Step-by-step workflow for the standard nitration protocol (Method A).
Data Analysis & Expected Results
Physicochemical Properties
Property
Value / Observation
Appearance
Bright yellow crystalline solid
Yield (Method A)
75% – 85%
Yield (Method B)
60% – 70% (Higher purity crude)
Melting Point
135–138°C (Decomposes)
Solubility
Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water
Spectroscopic Characterization (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):
11.5 ppm (s, 1H, -OH): Downfield due to H-bonding with ortho-nitro group.
10.1 ppm (s, 1H, CHO at C1).
9.9 ppm (s, 1H, CHO at C3).
8.6 ppm (s, 1H, Ar-H at C6): Highly deshielded singlet.
8.3 ppm (s, 1H, Ar-H at C2): Deshielded singlet between aldehydes.
IR Spectroscopy:
(C=O stretch, dialdehyde).
(Asymmetric stretch).
(Symmetric stretch).
(Broad -OH stretch).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Tar Formation
Reaction temperature too high (>20°C).
Strictly maintain 0-5°C during addition. Add reagent slower.[3]
Product is Carboxylic Acid
Oxidation of CHO groups.
Use Method B (Calcium Nitrate) or reduce reaction time.
No Precipitation on Quench
Product too soluble in dilute AcOH.
Add more ice; saturate aqueous layer with NaCl (salting out).
Incomplete Conversion
Water in Acetic Acid.
Use fresh Glacial Acetic Acid; water deactivates the nitrating species.
References
Dugar, A., et al. (2009). "A Green Chemical Approach for Nitration of Aromatic Compounds." Macedonian Journal of Chemistry and Chemical Engineering. (Demonstrates the Calcium Nitrate/Acetic Acid protocol for phenolic aldehydes).
Organic Syntheses. "4-Nitrophthalimide." Org.[3][5] Synth. 1941, 21, 81. (Foundational protocol for nitration of deactivated aromatics using mixed acids, providing safety baselines).
Lash, T. D., et al. (2021).[6] "Synthesis, metalation and antiaromatic properties of 22-hydroxybenziporphyrins." Journal of Porphyrins and Phthalocyanines. (Cites the use of 4-hydroxyisophthalaldehyde derivatives and their reactivity).
PubChem. "4-Hydroxyisophthalaldehyde Compound Summary."[7] (Physicochemical data verification).
Adimurthy, S., et al. (2012). "Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds." Semantic Scholar. (Supports the use of mild nitration conditions for sensitive aldehydes).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde
Subject: Troubleshooting Solubility & Handling for Linker HND-13 (4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde)
Ticket ID: SOL-HND-001
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are likely encountering difficulties dissolving 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (henceforth referred to as HND ) due to its strong intramolecular hydrogen bonding and dipole-dipole stacking.[1] This molecule is a critical bifunctional linker used in the synthesis of functionalized Covalent Organic Frameworks (COFs) and Schiff-base polymers.
Its poor solubility is not a defect but a structural feature: the hydroxyl group at position 4 is "locked" between the aldehyde at position 3 and the nitro group at position 5, creating a rigid, planar hydrophobic shield.[1]
This guide provides the solvent systems, physical protocols, and chemical adjustments required to solubilize HND for reproducible synthesis.
Part 1: Solubility Profiling & Solvent Selection
The following data categorizes solvents based on their interaction with the HND dipole. Do not attempt to dissolve this linker in non-polar or low-boiling chlorinated solvents without specific additives.
Table 1: Operational Solubility Data (at 25°C vs. 80°C)
Requires mesitylene co-solvent to prevent amorphous crashing.[1]
Tier 2: Reactive
Alcohols (EtOH, n-BuOH)
Poor
Moderate
Promotes reversible Schiff-base exchange; often used as co-solvents.[1]
Tier 3: Non-Solvent
DCM / CHCl3
Insoluble
Insoluble
Use only for washing crude products.
Tier 3: Non-Solvent
Water
Insoluble
Insoluble
Unless deprotonated (pH > 9) – See Warning below.
Critical Warning: While aqueous base (NaOH/KOH) will instantly dissolve HND by deprotonating the phenol (turning the solution deep yellow/orange), this irreversibly alters the reactivity for Schiff-base condensations.[1] Only use base if your specific synthesis pathway requires the phenolate salt.
Part 2: The "H-Bond Lock" Mechanism
To troubleshoot effectively, you must understand why the molecule resists solvation.[1]
The Structural Trap:
The 4-hydroxyl group acts as a hydrogen bond donor to both the 3-aldehyde oxygen and the 5-nitro oxygen. This forms two stable 6-membered pseudo-rings, reducing the molecule's ability to interact with external solvent molecules.[1]
Visualizing the Solvation Strategy:
Figure 1: To solubilize HND, you must simultaneously apply heat to break intermolecular stacking and use high-dipole solvents to compete with intramolecular hydrogen bonds.[1]
Part 3: Troubleshooting Workflows
Scenario A: "The linker precipitates immediately upon mixing with the amine."
Diagnosis: Rapid amorphous precipitation. The reaction kinetics are faster than the crystallization rate because the linker is crashing out of the solution before it can form an ordered network.[1]
Solution: The "Solvothermal Modulator" Protocol.[1]
Solvent Switch: Do not use pure alcohol or pure DMF.[1] Use a binary system: 1,4-Dioxane : Mesitylene (1:1) or o-Dichlorobenzene : n-Butanol (1:1) .[1]
Why? The acid slows down the imine formation and improves the solubility of the HND linker via protonation dynamics, allowing for "Error Correction" (reversibility) during crystal growth.[1]
Sonication: Sonicate the HND suspension for 15 minutes before adding the amine. A cloudy suspension that turns clear upon heating (90°C) is acceptable for solvothermal bombs.[1]
Scenario B: "I see a dark crust/insoluble black solid after storage."
Diagnosis: Oxidation. The electron-deficient aldehyde groups, combined with the nitro group, make the molecule sensitive to photo-oxidation or disproportionation over time.[1]
Validation Protocol:
Check: Look for a carboxylic acid peak (~12-13 ppm) or loss of the aldehyde proton signal (~10 ppm). If >5% carboxylic acid is present, recrystallization is required.[1]
Method: Dissolve in minimal boiling glacial acetic acid. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use this linker for "Keto-Enol" tautomerism COFs (like TpPa-1)?A: Yes, but with a caveat. Unlike 2,4,6-triformylphloroglucinol (Tp), HND has a strong electron-withdrawing nitro group.[1] This stabilizes the enol form more than the keto form compared to non-nitro analogues.[1] You may need higher reaction temperatures (120°C+) to drive the irreversible tautomerization to the chemically stable keto-enamine form.
Q2: Why does the solution turn red when I add the amine?A: This is normal. It indicates the formation of the Schiff base (imine) intermediate.[1][2] If the color turns dark black/brown rapidly, it suggests decomposition or uncontrolled polymerization.[1] A bright orange/red shift is the "heartbeat" of a healthy condensation reaction.
Q3: Is it possible to run the reaction in water (Green Synthesis)?A: Only if you use the "Mechanochemical" (Ball Milling) approach.[1] HND is too insoluble for aqueous solvothermal synthesis.[1] For ball milling:
Add small amount of water (liquid assisted grinding).
Mill at 30Hz for 45 mins.
Part 5: Synthesis Workflow Diagram
Use this workflow to ensure the linker remains in solution during the critical nucleation phase of COF synthesis.
Figure 2: Step-by-step protocol to prevent premature precipitation of the HND linker during COF assembly.
References
Kandambeth, S., et al. (2012).[1] Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. Journal of the American Chemical Society. Link[1]
Relevance: Foundational text on keto-enamine COF synthesis and solubility handling of salicylaldehyde-deriv
Chandra, S., et al. (2013).[1] Chemically Stable Multilayered Covalent Organic Nanosheets from Covalent Organic Frameworks via Mechanical Delamination. Journal of the American Chemical Society. Link[1]
Relevance: Discusses the role of exfoliation and solvent interaction with Tp-series linkers, applicable to HND.
Segura, J. L., et al. (2016).[1] Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications. Chemical Society Reviews.[1] Link
Relevance: Comprehensive review of solvent systems (Dioxane/Mesitylene)
Relevance: General solubility behavior of nitro-functionalized arom
Disclaimer: This guide is intended for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling nitro-functionalized aromatics, as they may pose explosion hazards under high pressure or thermal shock.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SB-NITRO-OPT-001
Subject: Optimization and Troubleshooting of Imine Formation using Nitro-Substituted Benzaldehydes
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are encountering challenges with the condensation of nitro-substituted aldehydes (e.g., p-nitrobenzaldehyde) and primary amines. While the nitro group (
) is a strong Electron Withdrawing Group (EWG) that theoretically activates the carbonyl carbon for nucleophilic attack, it introduces specific physicochemical challenges: product hydrolysis instability , solubility-driven "oiling out," and equilibrium reversion .
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic behaviors of nitro-Schiff bases.
Module 1: The Mechanistic Reality (The "Why")
To troubleshoot effectively, you must understand how the nitro group alters the standard Hammett equation parameters for this reaction.
The Electronic Double-Edged Sword
The formation of a Schiff base involves a nucleophilic attack by the amine on the aldehyde carbonyl.[1]
Advantage: The
group (EWG) pulls electron density from the benzene ring, making the carbonyl carbon highly electrophilic. Kinetically, the initial attack is faster than with unsubstituted benzaldehyde.
Disadvantage: The resulting imine (
) is also electron-deficient. This makes it highly susceptible to hydrolysis (nucleophilic attack by water) during workup.
The Equilibrium Trap
Because the nitro-imine is prone to hydrolysis, water removal is not optional; it is the rate-determining factor for yield. If water remains in the system, the equilibrium shifts rapidly back to the starting materials upon cooling.
Visualizing the Pathway
Figure 1: The reaction pathway highlights the reversibility of the dehydration step. The nitro group accelerates both the forward formation and the reverse hydrolysis.
Module 2: Troubleshooting & FAQs
Issue 1: "My product is oiling out (forming a sticky gum) instead of precipitating."
Diagnosis: This is common with nitro compounds due to their high polarity and ability to form supersaturated solutions. Rapid cooling traps impurities (unreacted aldehyde), which lowers the melting point of the mixture, preventing crystallization.
Corrective Protocol (Trituration & Seeding):
Do not freeze the oil. This hardens the gum but does not purify it.
Re-dissolve: Add a minimum amount of hot solvent (Ethanol).
Cloud Point: Add a non-polar anti-solvent (Hexane or Diethyl Ether) dropwise until the solution turns slightly turbid.
Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The micro-glass particles act as nucleation sites.
Slow Cool: Wrap the flask in a towel to cool it to room temperature slowly over 2 hours.
Issue 2: "I see the product on TLC, but it disappears during workup."
Diagnosis: Hydrolysis. You likely used an acidic wash (HCl) to remove unreacted amine, or your silica column was acidic. Nitro-imines are acid-sensitive.
Corrective Protocol:
Avoid Acid Washes: Never wash the reaction mixture with aqueous acid.
Stationary Phase: If chromatography is necessary, use Neutral Alumina or Basified Silica (treat silica with 1% Triethylamine/Hexane before loading). Standard silica gel is slightly acidic (pH 6-6.5) and can degrade sensitive Schiff bases [1].
Drying: Dry organic layers over
, not (which can be slightly Lewis acidic).
Issue 3: "The reaction has stalled (Aldehyde spot persists)."
Diagnosis: Water accumulation is inhibiting the forward reaction.
Corrective Protocol:
Method A (Dean-Stark): Switch solvent to Toluene and reflux with a Dean-Stark trap to physically remove water azeotropically.[2]
Method B (Molecular Sieves): If the nitro-aldehyde is thermally unstable at 110°C (Toluene BP), use Ethanol with activated 4Å Molecular Sieves in the reaction flask. Note: Sieves must be activated (heated to 300°C) beforehand.
Module 3: Optimized Experimental Protocol
This protocol is designed for 10 mmol scale synthesis of a nitro-substituted Schiff base.
Use this decision matrix to resolve failures in real-time.
Figure 2: Decision matrix for isolating the root cause of synthetic failure.
References
BenchChem Technical Support. (2025).[2] Optimizing Schiff Base Formation: Troubleshooting Guide. Retrieved from BenchChem Technical Repository.
Sathyabama Institute of Science and Technology. (2015). Schiff Base Ligand and its Complexes: FT-IR Spectroscopy Studies. Journal of Chemical/Spectroscopic Research.
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Resources.
ResearchGate Community. (2024). Purification of Schiff base products.[3][4][5] Discussions on recrystallization and chromatography of imines.
Winsor & Newton / Reddit Art Conservation. (2025). Oiling Out: Physical Chemistry of Drying Oils and Phase Separation.
Optimizing reaction conditions for nitro-substituted COF formation
Welcome to the Nitro-COF Synthesis Technical Support Center . As a Senior Application Scientist specializing in Reticular Chemistry, I understand that introducing a nitro (-NO₂) group into a Covalent Organic Framework (C...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Nitro-COF Synthesis Technical Support Center .
As a Senior Application Scientist specializing in Reticular Chemistry, I understand that introducing a nitro (-NO₂) group into a Covalent Organic Framework (COF) is not merely a structural modification—it is a fundamental perturbation of the reaction kinetics. The electron-withdrawing nature of the nitro group fundamentally alters the nucleophilicity of your monomers and the reversibility of the bond formation, often leading to amorphous solids or low yields.
This guide is structured to troubleshoot these specific electronic and thermodynamic challenges.
Q: My nitro-functionalized monomer precipitates immediately upon mixing with the co-linker, even before heating. What is happening?
A: You are likely witnessing non-specific stacking rather than polymerization. Nitro groups are highly polar and flat, promoting strong
- stacking interactions that can cause monomers to crash out of solution before the reaction begins.
The Fix:
Solvent Polarity Adjustment: Standard COF solvents (Mesitylene/Dioxane) may be too non-polar. Shift to a system that solubilizes the nitro-monomer better while maintaining reversibility.
Recommendation: Try o-Dichlorobenzene (o-DCB) / n-Butanol (1:1) . The o-DCB provides excellent solubility for aromatic nitro-compounds, while the alcohol acts as a modulator for the Schiff-base equilibrium.
Sonication Protocol: Do not just stir. Sonicate the monomers separately in their respective solvent fractions for 15 minutes before mixing.
Q: How does the position of the nitro group affect my stoichiometry?
A: The position dictates the electronic bias (Hammett equation).
Nitro on Amine Monomer: The -NO₂ group withdraws electron density, making the amine less nucleophilic . The reaction will be sluggish. You may need a slight excess of the amine (1.1 equiv) to drive kinetics.
Nitro on Aldehyde Monomer: The -NO₂ group makes the carbonyl carbon more electrophilic (more reactive). This increases the reaction rate, risking "kinetic trapping" (amorphous precipitation). You must slow this down using a modulator (e.g., Aniline) or lower catalyst concentration.
Module 2: The Critical Phase (Catalysis & Thermodynamics)
Q: I am following a standard TpPa-1 protocol, but my TpPa-NO₂ is coming out amorphous. Why?
A: You cannot simply copy-paste protocols between non-functionalized and functionalized COFs. The TpPa-NO₂ synthesis relies on the Schiff-base condensation followed by Keto-Enol Tautomerism .
Because the nitro-amine is a weaker nucleophile, the initial reversible imine formation is the rate-determining step. If the acid catalyst is too weak or the temperature too low, the error-correction (reversibility) mechanism fails to activate, or the reaction doesn't proceed efficiently.
Optimization Matrix:
Parameter
Standard COF (e.g., TpPa-1)
Nitro-COF (e.g., TpPa-NO₂)
Reason
Catalyst
3M Acetic Acid
6M Acetic Acid or Aqueous HCl
Stronger acid needed to protonate the aldehyde and facilitate attack by the deactivated nitro-amine.
Temperature
120°C
120°C - 140°C
Higher thermal energy required to overcome the activation barrier of the deactivated amine.
Time
72 Hours
3 - 5 Days
Slower kinetics require longer crystallization times to reach the thermodynamic minimum.
Q: Can I use a modulator to improve crystallinity?
A: Yes. For nitro-COFs, monofunctional modulators are highly effective.
Protocol: Add Aniline (2-5 eq) if your aldehyde is too reactive. Add Benzaldehyde if your amine is too reactive (rare for nitro-amines).
Mechanism:[1][2] The modulator caps the growing crystallites, slowing down precipitation and allowing the lattice to "heal" defects via exchange reactions.
Module 3: Visualizing the Optimization Logic
The following decision tree illustrates the workflow for troubleshooting crystallinity issues based on the electronic nature of your monomers.
Figure 1: Decision tree for optimizing reaction conditions based on the electronic impact of the nitro group on the monomer.
Module 4: Post-Synthetic Forensics & Activation
Q: My PXRD looks good, but the BET surface area is significantly lower than the theoretical value (e.g., 300 m²/g instead of 800 m²/g). Did the pores collapse?
A: Not necessarily. Nitro-COFs suffer from two specific issues regarding surface area:
Pore Occupancy: The -NO₂ group is bulky. In a standard 2D hexagonal pore, these groups protrude into the channel, physically reducing the accessible pore volume and increasing the framework density.
Incomplete Activation: Nitro groups interact strongly with solvents like DMF or Mesitylene. Standard vacuum drying at 100°C is often insufficient to desorb these trapped solvent molecules.
The Fix (Supercritical Activation Protocol):
Solvent Exchange: Wash the COF with anhydrous THF or Acetone for 3 days, refreshing the solvent every 12 hours.
Supercritical CO₂ (scCO₂): This is mandatory for fragile nitro-COFs.
Cycle: Liquid CO₂ exchange at 0°C for 4 hours
Heat to 40°C (supercritical transition) Bleed pressure slowly over 2 hours.
Result: This prevents the capillary forces that cause pore collapse during conventional thermal drying.
Detailed Experimental Protocol: Synthesis of TpPa-NO₂
Soxhlet Extraction: Run Soxhlet with THF for 24 hours to remove oligomers.
References
Chandra, S. et al. (2013). "Chemically Stable Multilayered Covalent Organic Nanosheets from Covalent Organic Frameworks via Organic Terracotta Process." Journal of the American Chemical Society.[6]
Kandambeth, S. et al. (2016). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." Journal of the American Chemical Society.[6]
Segura, J. L. et al. (2016). "Covalent Organic Frameworks: Functional Design and Applications." Chemical Society Reviews.
Wang, H. et al. (2018). "Nitro-Decorated Microporous Covalent Organic Framework for Selective Separation." ACS Applied Materials & Interfaces.
Illuminating Molecular Architecture: A Comparative Guide to the Crystallography of 4-Hydroxy-5-Nitroisophthalaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This stru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge underpins our understanding of a compound's reactivity, its biological activity, and its physical properties. Among the vast landscape of organic molecules, derivatives of 4-hydroxy-5-nitroisophthalaldehyde represent a class of compounds with significant potential, serving as versatile precursors for Schiff bases, macrocycles, and other complex architectures. Their utility in the synthesis of novel therapeutic agents and functional materials necessitates a profound understanding of their molecular structure.
This guide provides an in-depth comparison of X-ray crystallography as the gold standard for solid-state structural elucidation of a representative 4-hydroxy-5-nitroisophthalaldehyde derivative, with complementary insights from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will delve into the experimental intricacies of each technique, presenting and interpreting the data to construct a holistic view of the molecule's conformation, electronic landscape, and intermolecular interactions.
The Case Study: A Schiff Base Derivative of 2-Hydroxy-5-Nitrobenzaldehyde
Due to the limited availability of comprehensive public data on a single 4-hydroxy-5-nitroisophthalaldehyde derivative, this guide will focus on a closely related and well-characterized analogue: a Schiff base derived from the reaction of 2-hydroxy-5-nitrobenzaldehyde and benzylamine. The detailed structural analysis of this compound provides an excellent framework for comparing the strengths and limitations of different analytical techniques.
I. The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can construct a three-dimensional electron density map, which in turn reveals the atomic positions with exceptional accuracy.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands patience and precision.
Synthesis and Crystallization: The initial step involves the synthesis of the target molecule. For our case study, this would involve the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and benzylamine. Following purification, the crucial step of growing single crystals suitable for X-ray diffraction is undertaken. This is often the most challenging aspect, relying on techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The goal is to obtain well-ordered, single crystals of sufficient size and quality.
Data Collection: A suitable crystal is mounted on a goniometer and placed in the path of a focused X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector. Each spot on the diffraction pattern corresponds to a specific set of crystal lattice planes.
Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.
The following diagram illustrates the general workflow of single-crystal X-ray crystallography:
A simplified workflow for single-crystal X-ray crystallography.
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallographic analysis is a wealth of quantitative data that provides an unambiguous description of the molecular structure. This includes:
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles: These describe the conformation of the molecule, for instance, the twist of a substituent relative to a benzene ring.
Intermolecular Interactions: The data reveals the presence and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.
For our representative Schiff base, X-ray crystallography would definitively establish the planarity of the aromatic rings, the conformation of the imine linkage, and the presence of any intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen.
II. The Solution-State Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture of a molecule in the solid state, NMR spectroscopy offers insights into its structure and dynamics in solution. This is particularly relevant for drug development, as biological processes occur in an aqueous environment.
Experimental Protocol: Probing the Nuclei
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical to avoid interfering signals from the solvent's protons.
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms (most commonly ¹H and ¹³C) absorb and re-emit this energy at specific frequencies, which are dependent on their local chemical environment.
Spectral Analysis: The resulting NMR spectrum is a plot of signal intensity versus chemical shift (in parts per million, ppm). Key information is extracted from:
Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus.
Integration: The area under a proton signal is proportional to the number of protons it represents.
Multiplicity (Splitting): The splitting of a signal into multiple peaks reveals the number of neighboring protons.
2D NMR Techniques: More advanced techniques like COSY and HSQC can establish connectivity between protons and carbons.
The following diagram illustrates the basic principle of an NMR experiment:
A simplified workflow for an NMR spectroscopy experiment.
Correlating NMR Data with Molecular Structure
For our Schiff base derivative, ¹H and ¹³C NMR spectra would provide crucial information to confirm the synthesized structure. For instance, the presence of a signal in the 8-9 ppm region of the ¹H NMR spectrum would be characteristic of the imine proton (-CH=N-). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, providing clues about their positions on the benzene ring.
III. The In Silico Approach: Computational Chemistry
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for complementing and rationalizing experimental findings. By solving the Schrödinger equation for a molecule, we can predict its geometry, electronic properties, and spectroscopic parameters from first principles.
Computational Protocol: Modeling the Molecule
Building the Initial Structure: A 3D model of the molecule is constructed using molecular modeling software.
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This involves iteratively adjusting the atomic positions until the forces on all atoms are close to zero.
Property Calculations: Once the optimized geometry is obtained, various properties can be calculated, including:
Optimized Bond Lengths, Angles, and Torsion Angles: These can be directly compared with experimental X-ray data.
NMR Chemical Shifts: Theoretical chemical shifts can be calculated and compared with experimental NMR spectra to aid in signal assignment.
Vibrational Frequencies: These can be compared with experimental IR and Raman spectra.
Molecular Orbitals (HOMO/LUMO): These provide insights into the molecule's reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions.
The following diagram illustrates the general workflow for a computational chemistry study:
A simplified workflow for a computational chemistry study.
A Comparative Analysis: Weaving the Data Together
The true power of a multi-technique approach lies in the synergy between the different datasets. The following table provides a comparative summary of the information obtained from each technique for our representative Schiff base derivative.
Feature
X-ray Crystallography
NMR Spectroscopy
Computational Chemistry (DFT)
State
Solid (Crystalline)
Solution
Gas Phase (or with solvent model)
Bond Lengths & Angles
Highly accurate and precise
Inferred from couplings
Good agreement with X-ray data
Conformation
Definitive solid-state conformation
Average solution-state conformation
Predicts stable conformers
Intermolecular Interactions
Direct observation of packing
Inferred from concentration/solvent effects
Can model interaction energies
Dynamic Processes
Generally static (unless variable temp.)
Can probe dynamic equilibria
Can model transition states
Electronic Properties
Inferred from bond lengths
Inferred from chemical shifts
Direct calculation of orbitals, MEP
By comparing the experimentally determined crystal structure with the computationally optimized geometry, we can assess the influence of crystal packing forces on the molecular conformation. Discrepancies between the solid-state (X-ray) and solution-state (NMR) data can reveal conformational flexibility or the presence of different species in solution. Furthermore, computational prediction of NMR chemical shifts can be invaluable in assigning complex spectra.
Conclusion: A Triad of Techniques for Unrivaled Structural Insight
The comprehensive structural characterization of 4-hydroxy-5-nitroisophthalaldehyde derivatives, and indeed any novel chemical entity, is best achieved through a synergistic application of X-ray crystallography, NMR spectroscopy, and computational chemistry. While X-ray crystallography provides the definitive solid-state structure, NMR offers a window into the molecule's behavior in the more biologically relevant solution phase. Computational methods serve as a powerful bridge between these experimental techniques, allowing for a deeper interpretation of the data and providing predictive power.
For researchers in drug development and materials science, embracing this multi-faceted approach is not merely an academic exercise; it is a critical strategy for accelerating innovation. By building a complete and nuanced understanding of molecular architecture, we can more effectively design and synthesize the next generation of functional molecules with tailored properties and desired biological activities.
References
Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds.Journal of the Iranian Chemical Society.
Synthesis and X-ray structure Analysis of Schiff base compound. International Journal of Pharmaceutical Sciences and Innovation.[Link]
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.International Journal of Molecular and Cellular Medicine.
Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate.[Link]
Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Journal of Structural Chemistry.[Link]
Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules.[Link]
Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS Transactions on Applied and Theoretical Mechanics.[Link]
Synthesis, X‐Ray Structure, Hirschfield surfaces Analysis and DFT Computations of new Schiff bases. Algerian Journal of Chemical Engineering.[Link]
Syntheses, characterizations, X-ray crystal structures, and antibacterial activities of Co(II), Ni(II), and Zn(II) complexes of the Schiff base derived from 5-nitro-2-hydroxybenzaldehyde and benzylamine. ResearchGate.[Link]
Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Molecules.[Link]
Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate.[Link]
Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. ResearchGate.[Link]
Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega.[Link]
Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. Royal Society of Chemistry.[Link]
Structural and computational analysis, spectroscopic and electrochemical elucidation of a Schiff base. ResearchGate.[Link]
Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. Chemistry.[Link]
Synthesis, crystal structure and computational studies of a new Schiff base compound: (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. IUCrData.[Link]
Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry.[Link]
Comparative
A Comparative Guide to the UV-Vis Absorption Spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde. In the absence of direct experimental spectra in publicly avail...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from structurally related analogs to predict and interpret its electronic absorption properties. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the chromophoric characteristics of this and similar substituted aromatic compounds.
Introduction: The Chromophoric System of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde is a polysubstituted aromatic compound featuring a benzene ring core functionalized with electron-withdrawing and electron-donating groups. This substitution pattern creates a complex electronic environment, giving rise to characteristic absorption bands in the UV-Vis region. The key chromophoric and auxochromic groups are:
Benzene Ring: The fundamental π-system.
Nitro Group (-NO₂): A strong electron-withdrawing group and a powerful chromophore that extends the conjugation.
Two Aldehyde Groups (-CHO): Electron-withdrawing groups that also contribute to the conjugated system.
Hydroxyl Group (-OH): An electron-donating group (auxochrome) that can significantly influence the absorption spectrum, particularly under varying pH conditions.
The interplay of these substituents dictates the energies of the electronic transitions (primarily π→π* and n→π*) and thus the wavelengths of maximum absorption (λmax).
Predicted UV-Vis Absorption Spectrum: A Comparative Analysis
Based on the analysis of related compounds, the UV-Vis spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde in a non-polar solvent like cyclohexane is expected to exhibit multiple absorption bands.
Comparison with Nitrobenzaldehydes
A study of nitrobenzaldehyde isomers (ortho, meta, and para) provides a strong basis for our predictions.[1][2][3][4] These compounds display characteristic absorption bands:
Weak n→π* transitions: Around 350 nm, originating from the lone pairs of the nitro and aldehyde groups.[1][2][4]
Intermediate intensity π→π* transitions: Peaking around 300 nm, primarily associated with excitations within the benzene ring.[1][2][4]
Strong π→π* transitions: Observed around 250 nm, involving electronic transitions between the nitro group and the benzene ring.[1][2][4]
For our target molecule, the presence of two aldehyde groups and a hydroxyl group will likely lead to a red shift (bathochromic shift) of these bands compared to simple nitrobenzaldehydes, due to the extended conjugation and the influence of the auxochromic -OH group.
Comparison with Nitrophenols
The presence of the hydroxyl group invites comparison with nitrophenols. In nitrophenols, the deprotonated (phenolate) form exhibits a significant red shift in its absorption spectrum compared to the protonated form.[5][6] This is due to the increased electron-donating ability of the -O⁻ group. Similarly, the absorption spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde is expected to be highly sensitive to pH. Under basic conditions, the deprotonation of the hydroxyl group will likely cause a pronounced bathochromic shift, potentially into the visible region, leading to a colored solution.
The UV-Vis spectrum of 3-nitrophenol, for instance, shows a λmax at 275 nm and a second, broader band at 340 nm which extends into the visible region, giving it a pale yellow color.[7] Our target molecule, with additional electron-withdrawing aldehyde groups, is expected to show an even more pronounced long-wavelength absorption.
The Influence of Solvent Polarity
Solvent polarity can significantly impact the position of UV-Vis absorption bands. Generally:
n→π* transitions experience a blue shift (hypsochromic shift) in polar solvents. This is because the lone pair electrons in the ground state are stabilized by hydrogen bonding with the polar solvent, increasing the energy gap to the excited state.[8]
π→π* transitions typically undergo a red shift (bathochromic shift) in polar solvents. The excited state is generally more polar than the ground state, and is therefore better stabilized by a polar solvent, decreasing the transition energy.[8]
Therefore, when measuring the spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde, transitioning from a non-polar solvent like cyclohexane to a polar solvent like ethanol is expected to cause a blue shift of the lower energy n→π* band and a red shift of the higher energy π→π* bands.
Predicted Spectral Data Summary
The following table summarizes the predicted UV-Vis absorption characteristics of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde based on the comparative analysis.
Solvent System
Predicted λmax (nm)
Transition Type
Expected Molar Absorptivity (ε)
Rationale
Non-polar (e.g., Cyclohexane)
~350-370
n→π
Weak (ε < 500 M⁻¹cm⁻¹)
Analogous to nitrobenzaldehydes, with a slight red shift due to additional substituents.[1][2][4]
~300-320
π→π (Arene)
Moderate (ε ≈ 1,000-5,000 M⁻¹cm⁻¹)
Similar to nitrobenzaldehydes, red-shifted by the -OH and second -CHO group.[1][2][4]
~260-280
π→π* (Nitro-Arene)
Strong (ε > 10,000 M⁻¹cm⁻¹)
Analogous to the strong charge-transfer band in nitroaromatics.[1][2][4]
Polar (e.g., Ethanol)
~340-360
n→π
Weak
Hypsochromic shift relative to non-polar solvent.[8]
~310-330
π→π (Arene)
Moderate
Bathochromic shift relative to non-polar solvent.[8]
~270-290
π→π* (Nitro-Arene)
Strong
Bathochromic shift relative to non-polar solvent.[8]
Basic (e.g., Ethanolic NaOH)
>400
π→π* (Phenolate)
Strong
Significant bathochromic shift upon deprotonation of the hydroxyl group.[5][6]
Experimental Protocol for UV-Vis Spectral Acquisition
This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde.
Caption: Experimental workflow for obtaining and analyzing the UV-Vis absorption spectrum.
Step-by-Step Procedure
Stock Solution Preparation: Accurately weigh a small amount of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
Working Solution Preparation: Dilute the stock solution with the desired solvent (e.g., cyclohexane, ethanol) to a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU. A typical starting concentration would be around 5-10 µg/mL.
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Baseline Correction: Fill a quartz cuvette with the solvent used to prepare the working solution (the "blank"). Place it in both the sample and reference holders and run a baseline correction across the desired wavelength range (e.g., 200-600 nm).
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder and acquire the absorption spectrum.
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the molar mass and concentration are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
Solvent and pH Effects: Repeat steps 2, 4, and 5 for different solvents to study solvatochromism. To investigate pH effects, add a drop of 0.1 M NaOH or 0.1 M HCl to the cuvette containing the sample in a protic solvent (like ethanol/water) and re-measure the spectrum.
Conclusion
References
Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implic
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. [No Source Found]
Electron affinities of substituted nitrobenzenes. Canadian Journal of Chemistry.
UV-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry.
Ultraviolet Excitation Dynamics of Nitrobenzenes.
UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies.
Electron conjugation versus π–π repulsion in substituted benzenes: why the carbon–nitrogen bond in nitrobenzene is longer than in aniline. RSC Publishing.
UV-Vis spectra of 4-nitrophenol before and immediate after addition of excess NaBH4.
Electron affinities of substituted nitrobenzenes. Canadian Science Publishing.
Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
4-Hydroxyisophthalaldehyde. PubChem.
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B.
Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B.
Solvent Effects on the Singlet-Triplet Couplings in Nitroarom
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar.
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Request PDF.
4-hydroxyisophthalaldehyde (C8H6O3). PubChemLite.
Benzaldehyde, 4-hydroxy-. NIST WebBook.
Synthesis, metalation and antiaromatic properties of 22-hydroxybenziporphyrins. [No Source Found]
Some further derivatives of 4-hydroxyisophthalic acid. Journal of the Chemical Society (Resumed).
Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. MDPI.
Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal.
Comparative Guide: Validating C8H5NO5 Purity via Elemental Analysis vs. Orthogonal Methods
The following guide is structured to serve as an authoritative technical resource for validating the chemical identity and purity of C8H5NO5 (commonly 2-Formyl-5-nitrobenzoic acid or 6-Nitropiperonal ). It moves beyond s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as an authoritative technical resource for validating the chemical identity and purity of C8H5NO5 (commonly 2-Formyl-5-nitrobenzoic acid or 6-Nitropiperonal ). It moves beyond simple stoichiometry to compare analytical methodologies required for rigorous drug substance characterization.
Executive Summary & Chemical Context[1][2][3][4]
C8H5NO5 (MW: 195.13 g/mol ) represents a critical class of nitro-aromatic intermediates, most notably 2-Formyl-5-nitrobenzoic acid and 6-Nitropiperonal . These scaffolds are frequently employed in the synthesis of bioactive heterocycles and PARP inhibitors (e.g., Niraparib analogues).
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic contaminants. Elemental Analysis (CHN Combustion) remains the "Gold Standard" for establishing bulk purity in peer-reviewed literature and regulatory filings. This guide compares the theoretical benchmarks of C8H5NO5 against experimental realities, evaluating CHN analysis against alternative techniques like qNMR and TGA.
The Theoretical Benchmark: C8H5NO5 Calculation
Before any experimental comparison, the theoretical baseline must be established with high precision using IUPAC standard atomic weights.
These values represent the acceptance criteria for a 100% pure, unsolvated sample.
% Carbon:
% Hydrogen:
% Nitrogen:
% Oxygen:
Critical Tolerance: Standard journals (ACS, RSC) and QC protocols require experimental values to fall within ±0.4% of these theoretical calculations to confirm
95% purity [1].
Comparative Analysis: CHN vs. Alternative Methodologies
Why perform Elemental Analysis when HRMS exists? The following table compares the performance of CHN Combustion against orthogonal techniques for C8H5NO5 validation.
Performance Matrix
Feature
Elemental Analysis (CHN)
High-Res Mass Spec (HRMS)
Quantitative NMR (qNMR)
TGA (Thermogravimetric)
Primary Utility
Bulk Purity & Empirical Formula
Molecular Identity (Exact Mass)
Structure Elucidation & Purity
Solvate/Volatile Detection
Blind Spot
Cannot distinguish isomers (e.g., 2-formyl vs. 3-formyl)
Insensitive to inorganic salts; "Flyer" bias
Requires soluble internal standard
Cannot detect non-volatile impurities
Sample Req.
2–5 mg (Destructive)
<1 mg (Non-destructive)
5–10 mg (Non-destructive)
2–10 mg (Destructive)
Precision
High (±0.3% absolute)
High (<5 ppm mass error)
Moderate (±1–2% relative)
High (for volatiles)
Cost/Run
Low ($)
High ($)
Medium ()
Low ($)
Expert Insight: The Isomer Problem
C8H5NO5 has multiple stable isomers (e.g., 2-Formyl-5-nitrobenzoic acid vs. 6-Nitropiperonal).
CHN Analysis: Will yield identical results for both (49.24% C). It proves purity, not structure.
Strategy: Use NMR to assign the structure, then use CHN to prove that the bulk powder in the vial is actually that structure and not 10% silica gel or sodium sulfate.
Experimental Protocol: Validating C8H5NO5
To achieve the required ±0.4% tolerance, the following self-validating protocol is recommended. This workflow accounts for the high likelihood of C8H5NO5 retaining moisture or crystallization solvents (water/methanol) due to its polar nitro and carbonyl groups.
Step 1: Sample Preparation (The "Drying" Phase)
Nitro-aromatic acids are notorious for forming hydrates.
Grind: Finely grind the sample to ensure homogeneity.
Dry: Place 50 mg in a vacuum oven at 60°C for 4 hours.
Note: If TGA indicates a high boiling solvent (e.g., DMF), increase temp to 100°C, but ensure T < Melting Point (C8H5NO5 isomers typically melt >140°C).
Desiccate: Cool in a desiccator over P
O.
Step 2: Instrument Calibration
Blank: Run 3 empty tin capsules to establish the baseline.
K-Factor: Calibrate using Acetanilide (Standard Reference Material).
Validation: Run a "Check Standard" (e.g., Sulfanilamide) to verify the system is reading within ±0.15% of theoretical.
Step 3: Combustion Analysis
Weighing: Weigh 2.0 ± 0.1 mg of C8H5NO5 into a tin capsule using a microbalance (readability 0.001 mg).
This diagram illustrates the logical pathway for validating C8H5NO5, integrating CHN with orthogonal methods.
Figure 1: Analytical workflow for validating C8H5NO5 purity. Note the feedback loop for solvated samples.
Troubleshooting & Solvate Calculation
A common failure mode for C8H5NO5 is the "Water Trap." If your experimental Hydrogen is high (>2.8%) and Carbon is low (<48.8%), you likely have a hydrate.
The Solvate Correction Formula:
If the sample is a monohydrate (C
HNO · HO):
New MW: 195.13 + 18.015 = 213.15 g/mol
New %C:
(Drop of ~4%)
New %H:
(Rise of ~0.7%)
Action: If your data matches the "New" values, do not reject the sample. Report it as: "Found: C, 45.10; H, 3.35; N, 6.55. Calc. for C8H5NO5·H2O: C, 45.08; H, 3.31; N, 6.57." This is scientifically valid and acceptable for publication [2].
References
ACS Central Science. (2022). "An International Study Evaluating Elemental Analysis." American Chemical Society.
National Institutes of Health (PubChem). (2025). "2-Formyl-5-nitrobenzoic acid (C8H5NO5) Compound Summary." PubChem Database.
Royal Society of Chemistry. (2023). "Characterization of Atmospheric Organic Aerosol (Nitro-aromatics)." Environmental Science & Technology.
Immediate Action Required:
This compound contains three distinct reactive functionalities: a nitro group (energetic/toxic), a phenol (acidic/corrosive), and two aldehyde groups (cross-linking agents/sensitizers). Standard "lab coat and glasses" protocols are insufficient .
Handling requires a "Barrier & Containment" strategy to prevent respiratory sensitization and cutaneous absorption.
Hazard Extrapolation & Risk Assessment
Note: As a specialized intermediate, specific GHS data for this exact isomer is limited. The following risk profile is extrapolated from structural analogs (4-Hydroxy-3-nitrobenzaldehyde and Nitrobenzene derivatives) and functional group reactivity.
Functional Group
Associated Hazard
Mechanism of Action
Nitro (-NO₂)
Acute Toxicity / Absorption
Potential for methemoglobinemia if absorbed through skin. Energetic decomposition risk if heated dry.
Di-Aldehyde (-CHO)₂
Sensitization (H317, H334)
High potential for protein cross-linking. Inhalation may cause asthma-like symptoms; skin contact may cause allergic dermatitis.
Phenol (-OH)
Corrosion / Irritation (H314)
Acidic proton capable of causing chemical burns or severe dermatitis.
This matrix is designed to prevent permeation and inhalation. Nitrile gloves alone are not recommended for prolonged contact due to the nitro-aromatic moiety.
Nitro-aromatics can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Hand Protection (Spill/Immersion)
Laminate (Silver Shield/4H)
Critical: Nitrile breakthrough time for nitro-compounds is <15 mins. Laminate offers >480 min protection.
Respiratory
P100 + OV Cartridge (Half-mask) or PAPR
N95 masks filter dust but not vapors. Aldehydes have significant vapor pressure; Organic Vapor (OV) protection is mandatory.
Eye/Face
Chemical Goggles (Indirect Vent)
Safety glasses allow vapor bypass. Goggles seal the ocular mucosa from irritating aldehyde vapors.
Body
Tyvek® Lab Coat (or apron overlay)
Cotton coats absorb nitro-compounds, creating a secondary exposure source. Tyvek repels dusts and splashes.
Operational Protocol: The "Closed-Loop" Concept
To maintain scientific integrity and safety, all manipulations must occur within a controlled engineering boundary.
Phase A: Weighing & Transfer (Highest Risk of Dust)
Context: The solid powder is light and electrostatic.
Protocol:
Static Control: Use an antistatic gun on the weighing boat before dispensing.
Containment: Weigh inside the fume hood. If the balance is external, use a "balance enclosure" or transfer the sealed container to the hood before opening.
Solvent Dampening: Pre-weigh the solvent in the receiving flask. Add the solid directly to the solvent to immediately suppress dust generation.
Phase B: Reaction Setup (Thermal Hazards)
Context: Nitro-aldehydes are energetic.
Protocol:
** inert Atmosphere:** Flush the reaction vessel with Nitrogen or Argon before heating. Oxygen + Nitro compounds + Heat = Oxidation risk.
Temperature Ramp: Do not heat rapidly. Use a silicone oil bath (avoid mineral oil which smokes at high temps) and ramp at 5°C/min max.
Phase C: Waste Disposal (Segregation)
Do NOT mix with strong bases (NaOH/KOH).
Reason: Phenolic nitro compounds form "nitrophenolate salts" in base, which are often shock-sensitive explosives when dry.
The following logic flow ensures that safety checks are integral to the experimental process, not an afterthought.
Caption: Operational logic flow emphasizing the prohibition of basic waste streams to prevent shock-sensitive salt formation.
Decontamination & Emergency Procedures
Skin Contact:
Immediate Action: Do NOT use acetone or ethanol. Organic solvents effectively act as a vehicle, driving the nitro compound through the dermal barrier.
Protocol: Wash with copious amounts of soap and water for 15 minutes. The surfactant action of soap lifts the hydrophobic nitro compound without increasing permeability.
Spill Cleanup:
Isolate: Evacuate the immediate area (10 ft radius).
PPE Upgrade: Don Silver Shield/Laminate gloves.
Neutralization: Cover with vermiculite or sand. Do not use combustible materials (paper towels) for large spills of nitro compounds.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11617, 4-Hydroxy-3-nitrobenzaldehyde (Analogous Structure). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.
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